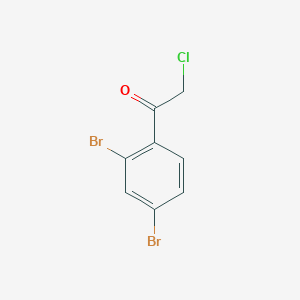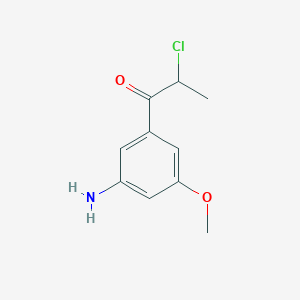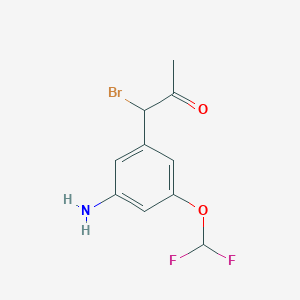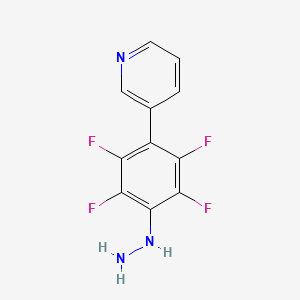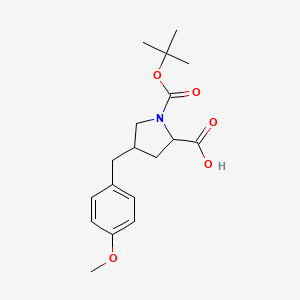
Boc-(R)-gamma-(4-methoxy-benzyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned (4-methoxy-benzyl) substituent, and the L-proline backbone. This compound is often used in peptide synthesis and various organic reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-methoxy-benzyl)-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Gamma-Substituent: The gamma-position is functionalized by introducing the (4-methoxy-benzyl) group through a nucleophilic substitution reaction. This can be achieved using 4-methoxy-benzyl chloride and a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Boc-®-gamma-(4-methoxy-benzyl)-L-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-gamma-(4-methoxy-benzyl)-L-proline follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to ensure consistency and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Boc-®-gamma-(4-methoxy-benzyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The gamma-positioned (4-methoxy-benzyl) group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-benzaldehyde or 4-methoxy-benzoic acid.
Reduction: Formation of gamma-(4-methoxy-benzyl)-L-proline.
Substitution: Formation of various gamma-substituted proline derivatives.
Aplicaciones Científicas De Investigación
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Boc-®-gamma-(4-methoxy-benzyl)-L-proline involves its ability to participate in peptide bond formation and other organic reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other positions. The gamma-(4-methoxy-benzyl) group provides additional reactivity and can be modified to introduce various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-proline: Lacks the gamma-(4-methoxy-benzyl) substituent, making it less reactive in certain reactions.
Fmoc-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and reactivity profiles.
Cbz-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a carbobenzoxy protecting group, which is removed under different conditions compared to Boc.
Uniqueness
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is unique due to its combination of the Boc protecting group and the gamma-(4-methoxy-benzyl) substituent. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry and peptide synthesis.
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-13(10-15(19)16(20)21)9-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) |
Clave InChI |
ZUNSJMJOUZASQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



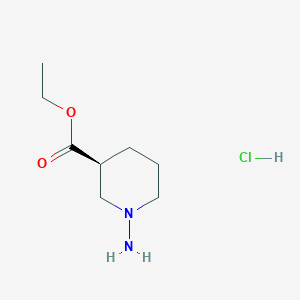

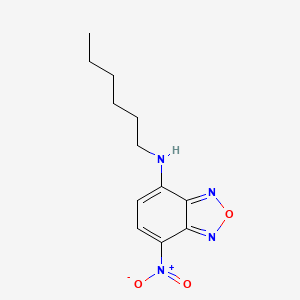
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
